

# Technical Support Center: Resolution of PCB Congeners 153 & 168

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## Compound of Interest

Compound Name: 2,3',4,4',5',6-Hexachlorobiphenyl

CAS No.: 59291-65-5

Cat. No.: B1345200

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## Executive Summary

The accurate quantification of PCB 153 (

-hexachlorobiphenyl) is critical for environmental toxicology as it is a primary "Indicator PCB" (one of the "Dutch Seven"). However, on standard non-polar stationary phases (e.g., 5% phenyl methyl siloxane), PCB 153 can co-elute with other hexachlorobiphenyls, including PCB 168 (

-hexachlorobiphenyl) and PCB 132.

Because both PCB 153 and 168 are hexachlorinated biphenyls (

) with identical molecular weights (~360.88 Da), low-resolution mass spectrometry (LRMS) in SIM mode cannot distinguish them by mass alone. Resolution must be achieved chromatographically (via column selectivity) or spectroscopically (via MS/MS fragmentation ratios).

## Module 1: Chromatographic Resolution (The "Hardware" Fix)

### The Problem: Stationary Phase Selectivity

On standard DB-5MS / HP-5 columns (5% phenyl), PCB 153 and 168 elute in close proximity. While PCB 153 is the dominant congener in most environmental matrices, the presence of PCB

168 can cause a positive bias (overestimation) if not resolved.

## The Solution: Column Selection

To separate these congeners, you must utilize a stationary phase that exploits the steric differences between the 2,2'-substitution of PCB 153 and the 2,6-substitution of PCB 168.

### Recommended Stationary Phases

Column Phase	Selectivity Mechanism	Resolution Capability (153 vs 168)	Notes
5% Phenyl (e.g., DB-5MS)	Boiling Point / Polarity	Poor / Partial	Standard screening column. Prone to co-elution of 153/132 and 153/168.
HT-8 / PCB (1,7-dicarbadodecarborane)	Shape Selectivity	Excellent	The carborane phase interacts differently with the bulkier 2,6-substitution of PCB 168.
DB-XLB (Low Bleed)	Optimized Polarity	Good	Often resolves 153 from 132 and 168 better than DB-5 due to proprietary phase chemistry.
SPB-Octyl	Shape Selectivity	High	Recommended by EPA Method 1668C for resolving specific co-elutions.

## Experimental Protocol: HT-8 Column Optimization

If switching to an HT-8 column is feasible, follow this protocol to maximize resolution.

- Column: 60 m

0.25 mm ID

0.25

m film (HT-8 or equivalent).

- Carrier Gas: Helium at constant flow (1.2 mL/min).
- Temperature Program:
  - Start: 80°C (Hold 2 min)
  - Ramp 1: 20°C/min to 180°C
  - Ramp 2: 2.5°C/min to 280°C (Critical Step: Slow ramp maximizes interaction during hexa-CB elution window).
  - Hold: 10 min at 280°C.

## Module 2: Mass Spectrometric Resolution (The "Software" Fix)

If you are restricted to a standard DB-5MS column, you must use Tandem Mass Spectrometry (GC-MS/MS) to distinguish the pairs based on fragmentation kinetics.

### Mechanism of Action

Although the precursor ion (

m/z 360) is identical, the stability of the product ions differs due to the chlorine positions.

- PCB 153: Symmetric 2,2' substitution.
- PCB 168: Asymmetric 2,6 substitution (more steric strain).

### MS/MS Transition Protocol

Use Multiple Reaction Monitoring (MRM) with the following transitions. Calculate the Ion Abundance Ratio to confirm identity.

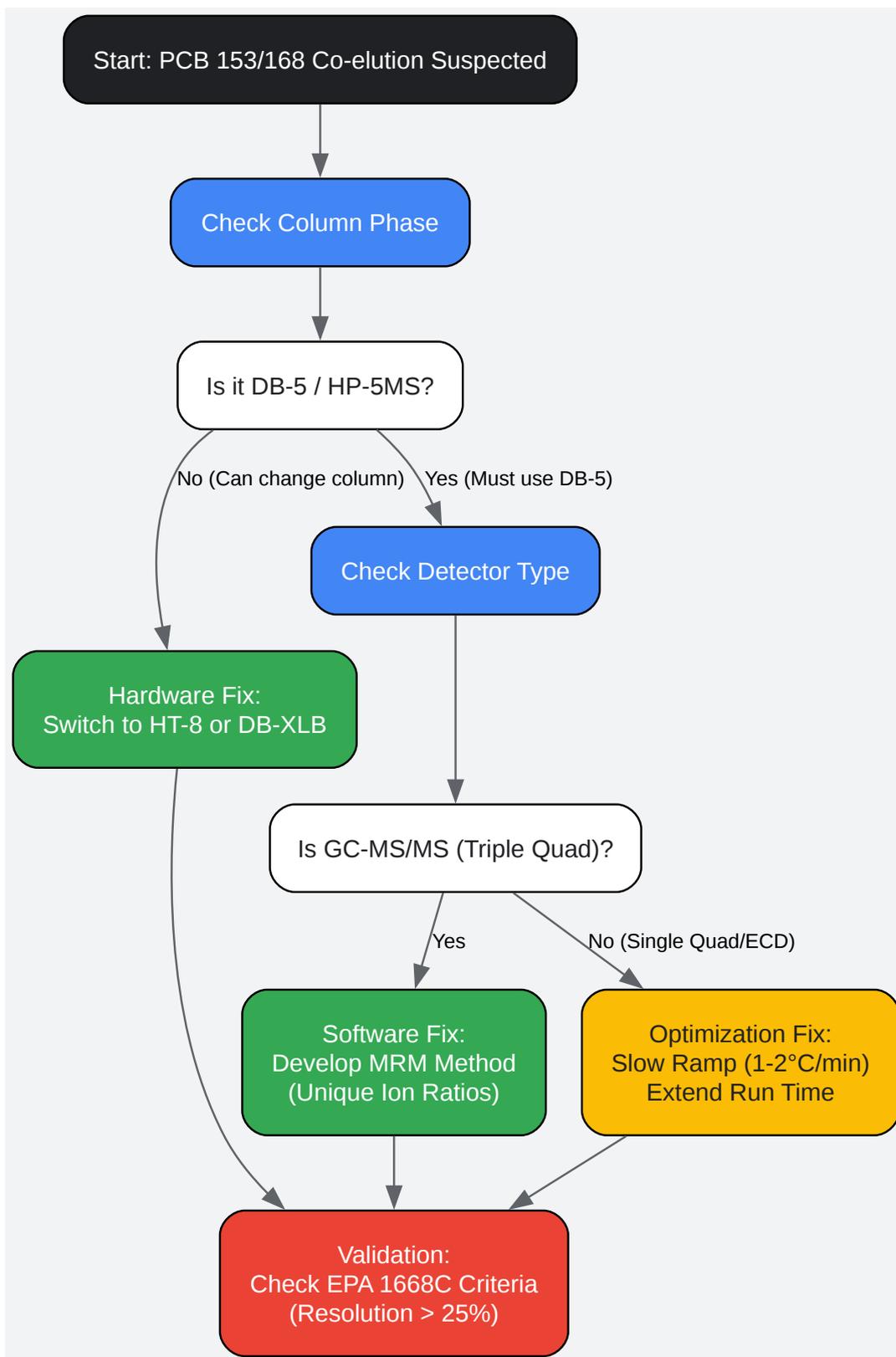
Congener	Precursor Ion ( )	Quantifier Transition ( )	Qualifier Transition ( )	Critical Ratio (Quant/Qual)
PCB 153	359.8	290.0 ( )	219.9 ( )	Ratio A (Empirically determined)
PCB 168	359.8	290.0 ( )	219.9 ( )	Ratio B (Distinct from Ratio A)

Note: According to research by SCCWRP, the abundance ratio of product ions often flips (e.g., Ratio > 1 for one isomer and < 1 for the other) allowing mathematical deconvolution even if peaks overlap [1].

## Module 3: Visualizing the Workflow

### Decision Tree: Resolving Critical Pairs

This logic flow ensures you select the correct validation path based on your available hardware.



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Figure 1: Decision matrix for resolving PCB 153/168 based on laboratory constraints.

## Frequently Asked Questions (Troubleshooting)

### Q1: I see a large peak at the PCB 153 retention time, but no distinct shoulder. How do I know if PCB 168 is hiding underneath?

A: This is the "Ghost Peak" scenario. In many environmental samples (biota/sediment), PCB 153 is present at concentrations orders of magnitude higher than PCB 168.

- The Test: Inject a mixed standard containing only PCB 168. Note the exact retention time. If it matches your 153 peak exactly (within 0.02 min), you have a co-elution.
- The Fix: If you cannot change columns, report the result as "PCB 153/168 co-elution" to maintain data integrity, as per EPA Method 1668C protocols [2].

### Q2: Can I use SIM mode (Single Ion Monitoring) to separate them?

A: No. Both congeners are hexachlorobiphenyls with the same molecular ion (

360) and similar primary fragment ions (

290). SIM filters by mass, not shape. You need MS/MS (MRM) or chromatographic separation. [1]

### Q3: Why does EPA Method 1668C recommend SPB-Octyl?

A: The SPB-Octyl phase offers unique shape selectivity that resolves specific toxic congeners that co-elute on 5% phenyl columns. However, even Method 1668C acknowledges that achieving separation of all 209 congeners on a single column is impossible. It explicitly lists known co-elutions for specific columns [2].

### Q4: My calibration curve for PCB 153 is non-linear at high concentrations. Is this interference?

A: It is likely detector saturation (ECD) or ion source saturation (MS), rather than interference. However, if PCB 168 is present in your standards (check your certificate of analysis), it will distort the curve. Ensure your calibration standards use pure single congeners or that you are accounting for the sum of the pair.

## References

- Southern California Coastal Water Research Project (SCCWRP). (2003). Potential application of gas chromatography tandem mass spectrometry in the measurement of coeluting isomers.[2] Retrieved from [[Link](#)]
- U.S. Environmental Protection Agency (EPA). (2010).[3][4][5] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[3][5] Retrieved from [[Link](#)][5]
- Agilent Technologies. (2020). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS.[1][3][6][7][8] Retrieved from [[Link](#)]

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## Sources

- 1. [6835044.fs1.hubspotusercontent-na1.net](https://6835044.fs1.hubspotusercontent-na1.net) [[6835044.fs1.hubspotusercontent-na1.net](https://6835044.fs1.hubspotusercontent-na1.net)]
- 2. [ftp.sccwrp.org](https://ftp.sccwrp.org) [[ftp.sccwrp.org](https://ftp.sccwrp.org)]
- 3. [apps.ecology.wa.gov](https://apps.ecology.wa.gov) [[apps.ecology.wa.gov](https://apps.ecology.wa.gov)]
- 4. [bacwa.org](https://bacwa.org) [[bacwa.org](https://bacwa.org)]
- 5. [epa.gov](https://epa.gov) [[epa.gov](https://epa.gov)]
- 6. OBPS Repository [[repository.oceanbestpractices.org](https://repository.oceanbestpractices.org)]
- 7. [agilent.com](https://agilent.com) [[agilent.com](https://agilent.com)]
- 8. Polychlorinated Biphenyls (PCB-153) and (PCB-77) absorption in human liver (HepG2) and kidney (HK2) cells in vitro: PCB levels and cell death - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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